molecular formula C12H10Fe-6 B13920785 Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron

Cat. No.: B13920785
M. Wt: 210.05 g/mol
InChI Key: GGBRBXPLZPALBL-UHFFFAOYSA-N
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Description

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is a complex organometallic compound that combines cyclopentane, 5-ethynylcyclopenta-1,3-diene, and iron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride to form the cyclopentadienyl anion.

    Reaction with Iron Carbonyl: The cyclopentadienyl anion is then reacted with iron carbonyl complexes, such as iron pentacarbonyl, to form the desired organometallic compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction may produce iron hydrides.

Scientific Research Applications

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, influencing the reactivity and stability of the resulting complexes. The iron center plays a crucial role in mediating electron transfer processes, which are essential for its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different ligands.

    Ferrocene: Another well-known organometallic compound with cyclopentadienyl ligands.

    Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.

Uniqueness

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of ligand modifications on the reactivity and stability of organometallic complexes.

Properties

Molecular Formula

C12H10Fe-6

Molecular Weight

210.05 g/mol

IUPAC Name

cyclopentane;5-ethynylcyclopenta-1,3-diene;iron

InChI

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q-1;-5;

InChI Key

GGBRBXPLZPALBL-UHFFFAOYSA-N

Canonical SMILES

C#C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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